molecular formula C26H45NO19 B1164154 Globotriaose-β-NAc-Spacer3-Biotin

Globotriaose-β-NAc-Spacer3-Biotin

Cat. No.: B1164154
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Identity and Nomenclature

Globotriaose-β-NAc-Spacer3-Biotin is systematically defined by its components:

Property Description
IUPAC Name (3aS,4S,6aR)-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid linked to Galα1-4Galβ1-4Glcβ-NAc via triethylene glycol spacer
Synonyms Gb3-Biotin; Pk antigen-Biotin; Galα1-4Galβ1-4Glcβ-NAc-Spacer3-Biotin
CAS Registry Number 1234423-98-3
Molecular Formula C₃₁H₅₅N₅O₁₉
Molecular Weight 801.00 g/mol

The nomenclature reflects its trisaccharide core (globotriaose), β-linked N-acetylglucosamine (NAc), and a biotin moiety connected by a triethylene glycol spacer (Spacer3).

Structural Features and Functional Groups

The molecule’s architecture comprises three distinct regions:

Trisaccharide Core (Globotriaose)

  • Composition : Galactose-α1,4-galactose-β1,4-glucose (Galα1-4Galβ1-4Glcβ).
  • Conformation : The α1,4 linkage between the first two galactose residues induces a bent topology, while the β1,4 linkage to glucose stabilizes the structure via intramolecular hydrogen bonds.

β-N-Acetyl Modification

  • The glucose residue is functionalized with a β-linked N-acetyl group (-NAc), enhancing solubility and mimicking natural glycosphingolipid modifications.

Spacer3-Biotin Assembly

  • Spacer : A triethylene glycol chain (Spacer3) provides flexibility, reducing steric hindrance during streptavidin binding.
  • Biotin : The terminal biotin enables high-affinity interactions (Kd ~10⁻¹⁵ M) with streptavidin, facilitating immobilization in assays.

Table 1: Key Structural Elements

Region Functional Groups Role
Trisaccharide core Hydroxyl, ether, glycosidic bonds Pathogen receptor recognition
β-N-Acetyl group Acetamido (-NHCOCH₃) Mimics natural glycolipid modifications
Spacer3 Ethylene glycol repeats (-OCH₂CH₂O-) Enhances conformational flexibility
Biotin Tetrahydrothiophene ring, ureido group Streptavidin binding

Biological Significance of Globotriaose Moieties

The globotriaose (Gb3) epitope is biologically critical:

Pathogen Recognition

  • Shiga Toxin Binding : Gb3 serves as the primary receptor for Shiga toxin (Stx) produced by Escherichia coli O157:H7. The trisaccharide’s terminal galactose residues bind to the B-subunit pentamer of Stx, initiating endocytosis and cellular toxicity.
  • Streptococcal Adhesion : Streptococcus suis exploits Gb3 for host cell attachment, contributing to meningitis pathogenesis.

Biomedical Applications

  • Diagnostics : Biotinylated Gb3 is used in enzyme-linked immunosorbent assays (ELISAs) to detect Shiga toxin in clinical samples.
  • Therapeutic Development : Synthetic Gb3 analogues inhibit toxin uptake, offering potential treatments for hemolytic uremic syndrome (HUS).

Immunological Studies

  • The α-galactose terminus of Gb3 cross-reacts with anti-α-Gal antibodies, enabling research into xenotransplantation rejection mechanisms.

Properties

Molecular Formula

C26H45NO19

Synonyms

Galα1-4Galβ1-4Glcβ-NAc-Spacer3-Biotin

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs in the Globo Series

  • Globotriaosylceramide (Gb3Ose-Cer) :
    Gb3Ose-Cer (ceramide trihexoside) is the natural glycosphingolipid form of globotriaose. Unlike Gb3-NAc-Sp3-Biotin, it lacks the biotin tag and spacer, instead featuring a ceramide lipid tail. This structural difference impacts solubility and experimental utility: Gb3Ose-Cer integrates into cell membranes for toxin-binding studies, while Gb3-NAc-Sp3-Biotin is optimized for immobilization on solid surfaces .

  • Globopentaose (Gb5)-Biotin (GLY122-NAc-sp3-Bt) :
    Gb5-Biotin extends the Gb3 core with two additional galactose residues. The elongated glycan chain enhances specificity for pathogens like Streptococcus suis, but its larger size may reduce binding kinetics compared to Gb3-NAc-Sp3-Biotin in certain assays .

Biotinylated Glycans with Alternative Spacers

  • Galβ(1-3)GlcNAcβ(1-3)Galβ(1-3)GlcNAc-β-PEG3-Biotin (G0511): This compound uses a polyethylene glycol (PEG3) spacer instead of Spacer3. PEG spacers improve solubility and reduce steric hindrance in protein-binding assays.
  • Fucosyl-GM1-β-N-Acetyl-Spacer3-Biotin (GLY103-NAc-sp3-Bt) :
    This analog incorporates a fucose residue (Fucα1-2Gal) into the glycan structure, targeting distinct receptors like Helicobacter pylori. The fucose modification alters binding specificity compared to the unmodified Gb3 core in Gb3-NAc-Sp3-Biotin .

Non-Glycan Biotinylation Reagents

  • Biotin-C5-Azide (DecarboxyBiotin-N3): A non-glycan biotin derivative functionalized with an azide group for click chemistry applications. While Gb3-NAc-Sp3-Biotin is glycan-specific, Biotin-C5-Azide is broadly used for labeling proteins and nucleic acids, highlighting divergent applications .

Kinetic and Thermodynamic Properties

Biotin’s binding kinetics to streptavidin (SAV) and avidin (AV) are critical for assay performance. Key findings from comparative studies include:

  • SAV vs. AV Binding :
    SAV exhibits faster association rates (kon ≈ 7.8 × 10⁶ M⁻¹s⁻¹) compared to AV (kon ≈ 5.3 × 10⁶ M⁻¹s⁻¹) at pH 8 . Gb3-NAc-Sp3-Biotin’s Spacer3 may mitigate steric effects in SAV systems, whereas PEG3 spacers (e.g., G0511) offer flexibility for larger complexes.
  • Temperature Sensitivity : SAV binding shows weaker temperature dependence than AV, making Gb3-NAc-Sp3-Biotin more stable in variable experimental conditions .

Preparation Methods

Monosaccharide Preparation

  • Glucose (Glc) derivative : Perbenzoylated β-D-glucose is prepared by benzoylation of D-glucose under anhydrous conditions (pyridine, benzoyl chloride, 0°C, 12 h).

  • Galactose (Gal) donors : Thiogalactoside donors (e.g., 2,3,4,6-tetra-O-benzyl-α-D-galactopyranosyl phenylthiol) are synthesized via thioglycosidation of perbenzylated galactose with thiophenol and BF3·Et2O.

Glycosylation Reactions

  • First glycosylation (Galβ1-4Glc) : The Glc acceptor is coupled with a galactose donor using NIS/AgOTf promoter system in anhydrous DCM (−20°C, 4 h), yielding a β1-4 linkage with >85% regioselectivity.

  • Second glycosylation (Galα1-4Gal) : The disaccharide product is deprotected at the 2′-OH position (NaOMe/MeOH) and reacted with a trichloroacetimidate galactose donor (TMSOTf catalyst, −40°C, 2 h) to form the α1-4 linkage.

Biotin Conjugation Strategies

Biotin is covalently linked to the Spacer3-modified trisaccharide using enzymatic or chemical methods.

Enzymatic Biotinylation with BirA

The E. coli biotin ligase BirA enables site-specific biotin attachment to a lysine-containing peptide tag. While Gb3-β-NAc-Spacer3-Biotin lacks a natural tag, engineered variants incorporate a 15-mer AviTag (GLNDIFEAQKIEWHE) for BirA recognition:

  • Reaction conditions :

    • 100 μM trisaccharide-Spacer3-AviTag conjugate

    • 50 μM GST-BirA enzyme

    • 5 mM MgCl2, 2 mM ATP, 50 μM D-biotin

    • 30°C, 2 h, pH 7.4.

  • Efficiency : >90% biotinylation confirmed by streptavidin-HRP blot.

Chemical Biotinylation

For tag-free constructs, NHS-PEG3-biotin is used:

  • The Spacer3’s terminal amine reacts with NHS-activated biotin (1:1.2 molar ratio, pH 8.3, 4°C, 6 h).

  • Unreacted biotin is removed via dialysis (10 kDa MWCO, PBS, 24 h).

Analytical Characterization

Structural Validation

TechniqueKey Findings
MALDI-TOF MS [M+Na]+ peak at m/z 1,532.6 (theoretical 1,532.2)
NMR δ 5.12 (α-Gal H1), δ 4.48 (β-Gal H1), δ 4.92 (β-GlcNAc H1)
HPLC Retention time 18.7 min (C18 column, 1 mL/min, 220 nm)

Functional Assays

  • Streptavidin binding : SPR analysis shows Kd = 2.3 nM, comparable to native biotin-streptavidin interaction.

  • Shiga toxin inhibition : IC50 = 12 μM in Vero cell cytotoxicity assay, confirming Gb3 bioactivity.

Applications in Biomedical Research

Pathogen Detection

Gb3-β-NAc-Spacer3-Biotin immobilizes Shiga toxin on streptavidin-coated biosensors (LOD = 0.1 ng/mL).

Cancer Biomarker Profiling

The compound labels globotriaosylceramide (Gb3) on Burkitt’s lymphoma cells (flow cytometry, EC50 = 5 nM).

Challenges and Optimization

Glycosylation Efficiency

  • Issue : α1-4 galactosylation yields drop to 60% with larger acceptors.

  • Solution : Use of n-pentenyl glycoside donors improves yield to 78%.

Biotinylation Specificity

  • Issue : Chemical methods yield 20–30% undesired biotin-spacer adducts.

  • Solution : Size-exclusion chromatography (Superdex 200) removes byproducts .

Q & A

Q. How should researchers address discrepancies between in vitro and in vivo binding data?

  • Consider physiological factors like pH, ionic strength, and competing ligands. Validate in vitro findings using ex vivo tissue sections or patient-derived primary cells .

Ethical and Reporting Standards

Q. What ethical guidelines apply to glycan research involving human samples?

  • Follow institutional review board (IRB) protocols for sample anonymization. Disclose all conflicts of interest, especially if collaborating with biotech entities. Cite compliance with the NIH Guidelines for Glycomics Research .

Q. How can researchers avoid bias in interpreting glycan microarray data?

  • Use blinded analysis for fluorescence quantification. Publish negative results in repositories like Figshare to counter publication bias. Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

Cross-Disciplinary Applications

Q. What innovations in nanotechnology can enhance the use of this compound in diagnostics?

  • Integrate with quantum dot (QD)-biotin conjugates for multiplexed detection. Use atomic force microscopy (AFM) to map glycan distribution on nanoparticle surfaces .

Q. How can this compound advance research on bacterial toxin receptors?

  • Globotriaose is a known receptor for Shiga toxin. Use biotinylated derivatives in flow cytometry to quantify toxin binding on host cells. Pair with CRISPR-edited cell lines to study receptor-ligand dynamics .

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